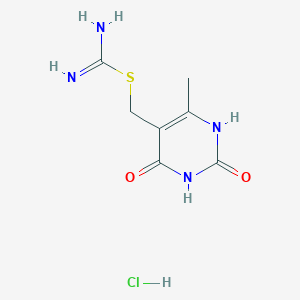

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride

Description

Properties

CAS No. |

52208-17-0 |

|---|---|

Molecular Formula |

C7H11ClN4O2S |

Molecular Weight |

250.71 g/mol |

IUPAC Name |

(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)methyl carbamimidothioate;hydrochloride |

InChI |

InChI=1S/C7H10N4O2S.ClH/c1-3-4(2-14-6(8)9)5(12)11-7(13)10-3;/h2H2,1H3,(H3,8,9)(H2,10,11,12,13);1H |

InChI Key |

VMKPTARORPAPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)CSC(=N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis of Key Intermediate: 6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde

This aldehyde intermediate is crucial for subsequent functionalization.

- Starting Material: 6-Methyluracil derivatives

- Method: Controlled oxidation or formylation at the 5-position of the pyrimidine ring

- Typical Conditions: Mild acidic or basic media, often using reagents like Vilsmeier-Haack or related formylation agents

- Yield: High yields reported (~85-90%) under optimized conditions

- Reference: Kanatomo et al. reported synthesis involving sodium hydroxide treatment at 60°C for short reaction times (approx. 2 minutes) to obtain related pyrimidine derivatives.

Conversion to Carbamimidothioate Derivative

The key step is the introduction of the carbamimidothioate group (-CSC(NH2)NH2) onto the methyl group attached to the pyrimidine ring.

- Route: Reaction of the 5-(hydroxymethyl) or 5-(chloromethyl) pyrimidine intermediate with thiourea or related thiocarbamoyl reagents

- Mechanism: Nucleophilic substitution where the thiourea attacks the electrophilic carbon, forming the carbamimidothioate linkage

- Conditions:

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol

- Temperature: Mild heating (50-80°C) to facilitate substitution

- Time: Several hours to overnight depending on scale and reagent purity

- Isolation: The product is typically isolated as the hydrochloride salt by treatment with HCl gas or hydrochloric acid solution to improve stability and crystallinity.

Alternative Synthetic Routes

From Nitrile Precursors:

6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can be converted to the carbamimidothioate via reaction with thiourea under basic conditions, followed by acidification to yield the hydrochloride salt.Direct Thioamidation:

Direct thioamidation of the aldehyde intermediate with thiourea derivatives under controlled pH and temperature conditions can also yield the target compound.

Summary Table of Preparation Steps

| Step | Starting Material / Intermediate | Reagents / Conditions | Reaction Type | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Methyluracil or related pyrimidine | Formylation (e.g., Vilsmeier-Haack) | Electrophilic substitution | 85-90 | Produces 6-methyl-2,4-dioxo-pyrimidine-5-carbaldehyde |

| 2 | 5-(Hydroxymethyl) or 5-(chloromethyl) pyrimidine | Thiourea, DMF or ethanol, 50-80°C | Nucleophilic substitution | 70-85 | Forms carbamimidothioate intermediate |

| 3 | Carbamimidothioate intermediate | HCl gas or HCl solution | Salt formation | Quantitative | Yields hydrochloride salt for stability |

Research Findings and Optimization Notes

- Purity and Stability: The hydrochloride salt form enhances the compound's stability and facilitates purification by crystallization.

- Reaction Monitoring: TLC and HPLC are commonly used to monitor the progress of substitution reactions.

- Yield Optimization: Reaction temperature and solvent choice critically affect yield and purity. Polar aprotic solvents favor nucleophilic substitution efficiency.

- Safety and Handling: The compound requires cold-chain transportation and careful handling due to its reactive thiourea moiety and hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamimidothioate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperatures and may require catalysts to enhance the reaction rate.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that compounds similar to (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound could inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Properties

There is emerging evidence that pyrimidine derivatives can act as effective anticancer agents. Specifically, compounds containing the dioxo-tetrahydropyrimidine structure have shown cytotoxic effects against cancer cell lines. For instance, a study reported that certain derivatives induced apoptosis in breast cancer cells through the activation of specific signaling pathways . This highlights the compound's potential role in cancer therapeutics.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases. For example, research has indicated that it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair in both prokaryotic and eukaryotic organisms. This inhibition can potentially lead to therapeutic applications in treating infections and cancer .

Agricultural Applications

Pesticidal Activity

In agricultural settings, this compound has been explored for its pesticidal properties. Studies have shown that it can effectively control fungal pathogens in crops, making it a candidate for developing bio-based pesticides . Its mechanism of action involves disrupting the cellular processes of fungi, thereby preventing their growth and proliferation.

Herbicide Potential

Research indicates that this compound may also possess herbicidal properties. A study demonstrated that it could inhibit the growth of certain weed species without adversely affecting crop plants. This selectivity makes it a promising candidate for use in integrated weed management systems .

Data Summary Table

Mechanism of Action

The mechanism of action of (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to cell death or growth inhibition. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its carbamimidothioate substituent, distinguishing it from other DHPM derivatives. Below is a comparative analysis with structurally related analogs:

Pharmacological and Physicochemical Properties

Bioactivity: The methyl ester analog () demonstrates antibacterial properties, attributed to the DHPM scaffold’s ability to interfere with microbial enzymes or membrane integrity. The chloromethyl derivative () is primarily a synthetic intermediate, with reactivity focused on nucleophilic substitution rather than direct bioactivity .

Solubility and Stability :

- The hydrochloride salt in the target compound improves aqueous solubility compared to neutral esters (e.g., ), critical for drug delivery .

- Carbamimidothioate’s thiourea-like structure may confer resistance to enzymatic degradation, enhancing metabolic stability relative to ester-containing analogs .

Methodological Considerations for Comparison

- Structural Similarity Metrics : Computational tools (e.g., Tanimoto coefficients) could quantify similarity between the target compound and analogs. The carbamimidothioate group introduces distinct pharmacophoric features, reducing similarity scores compared to ester or chloromethyl derivatives .

- Analytical Techniques : Spectrofluorometry and tensiometry (as in ) are applicable for studying self-aggregation or critical micelle concentration (CMC) if the compound exhibits surfactant-like behavior due to its amphiphilic substituents .

Biological Activity

(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl carbamimidothioate hydrochloride (CAS No. 52208-17-0) is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

- Molecular Formula: C7H11ClN4O2S

- Molecular Weight: 250.71 g/mol

- Purity: Typically above 95% in research contexts

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties. Its effectiveness against Gram-positive and Gram-negative bacteria has been noted in microbial sensitivity tests, although specific data on its efficacy compared to standard antibiotics is limited .

- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases. This activity is particularly relevant in the context of neurodegenerative disorders where oxidative damage is a key factor .

- Anti-inflammatory Effects : In vitro studies indicate that this compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation. This suggests potential applications in treating inflammatory conditions .

The biological mechanisms underlying the activity of this compound are not fully elucidated but may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory processes and microbial metabolism.

- Modulation of Signaling Pathways : The compound may interact with key signaling pathways such as NF-kB and MAPK pathways, which are crucial in regulating immune responses and inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds within the tetrahydropyrimidine class:

Q & A

Q. What are the common synthetic routes for preparing this compound and its derivatives?

The compound is typically synthesized via Biginelli-like reactions, where substituted aldehydes, β-keto esters, and thiourea derivatives are condensed under acidic conditions. For example, derivatives such as methyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate () are synthesized using benzaldehyde or brominated aldehydes, yielding products with 39–77% efficiency depending on substituent reactivity. Key steps include refluxing in ethanol with catalytic HCl, followed by crystallization. Reaction optimization often involves adjusting solvent polarity or acid concentration to improve regioselectivity and yield .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

Essential methods include:

- 1H NMR : To confirm substituent integration and regiochemistry (e.g., δ 2.59 ppm for CH3 in CDCl3; δ 5.39 ppm for CH in DMSO-d6) .

- Elemental analysis : Validates empirical formulas (e.g., C13H12N2O3 with <0.5% deviation) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as seen in methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (R factor = 0.048) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields or physical properties (e.g., melting points) across synthetic protocols?

Variations in yields (e.g., 39% vs. 77% for similar derivatives) often stem from:

- Substituent electronic effects : Electron-withdrawing groups (e.g., Br in ) enhance electrophilicity, accelerating cyclization.

- Solvent choice : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than ethanol.

- Crystallization conditions : Slow cooling vs. rapid precipitation affects purity and melting point consistency. A systematic comparison using standardized conditions (fixed solvent, temperature, and catalyst) is recommended to isolate variables .

Q. What strategies optimize regioselectivity in synthesizing substituted dihydropyrimidines?

Regioselectivity is influenced by:

- Aldehyde substitution : Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) favor 4-position substitution due to steric hindrance.

- Acid catalysts : HCl vs. Lewis acids (e.g., FeCl3) alter transition-state stabilization. Computational modeling (e.g., DFT) can predict regiochemical outcomes, though experimental validation via NMR/X-ray remains critical .

Q. How should researchers design antibacterial activity assays for this compound?

- Minimum Inhibitory Concentration (MIC) assays : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth, with 18–24 hr incubation.

- Structure-activity relationship (SAR) analysis : Compare derivatives with varying substituents (e.g., ’s phenyl vs. ’s bromophenyl groups) to identify pharmacophores.

- Cytotoxicity controls : Include mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. What methodologies assess this compound’s environmental fate and degradation pathways?

- Long-term stability studies : Monitor hydrolysis/photolysis in aqueous buffers (pH 4–9) under UV light ( ).

- Ecotoxicology assays : Use Daphnia magna or algal models to evaluate LC50/EC50 values.

- Degradation product identification : LC-MS/MS to detect intermediates (e.g., thiourea fragments) .

Methodological Tables

Q. Table 1: Comparative Synthesis Conditions for Selected Derivatives

| Derivative Substitution | Yield (%) | Key Conditions (Solvent, Catalyst) | Reference |

|---|---|---|---|

| Phenyl () | 39 | Ethanol, HCl, reflux | |

| Bromophenyl () | 77 | Ethanol, HCl, 80°C | |

| Ethoxy-hydroxyphenyl () | 65* | Methanol, HCl, RT crystallization |

*Yield estimated from analogous protocols.

Q. Table 2: Key Analytical Data for Structural Confirmation

| Technique | Critical Observations | Example (Evidence) |

|---|---|---|

| 1H NMR | CH3 (δ 2.27–2.59 ppm), OCH3 (δ 3.48–3.58 ppm) | |

| X-ray | Hydrogen-bonded dimer formation (R < 0.05) | |

| Elemental Analysis | C, H, N within 0.5% of theoretical |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.